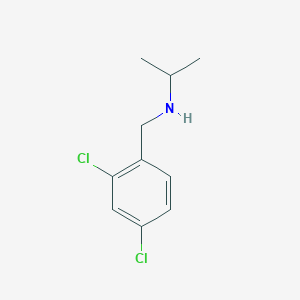

2,4-Dichloro-N-isopropylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTOSIHDTPDTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196755 | |

| Record name | 2,4-Dichloro-N-isopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46190-62-9 | |

| Record name | 2,4-Dichloro-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46190-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-isopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046190629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-N-isopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-N-isopropylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-N-ISOPROPYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JPC4ACV8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-N-isopropylbenzylamine from 2,4-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-N-isopropylbenzylamine, a secondary amine of interest in pharmaceutical and chemical research. The primary synthetic route detailed herein is the reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for the characterization of the final product.

Overview of the Synthesis

The synthesis of this compound from 2,4-dichlorobenzaldehyde is most commonly achieved through a one-pot reductive amination reaction. This method involves the initial formation of a Schiff base intermediate from the reaction of the aldehyde with isopropylamine, which is then reduced in situ to the desired secondary amine. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity.

Reaction Scheme:

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties and Characterization Data

A thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 46190-62-9[1] |

| Molecular Formula | C₁₀H₁₃Cl₂N[1] |

| Molecular Weight | 218.12 g/mol [1] |

| Boiling Point | 112-117 °C @ 4.0 Torr |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic CH₂ group, the isopropyl CH group, and the isopropyl CH₃ groups. |

| ¹³C NMR | Resonances for aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 217/219/221 (due to chlorine isotopes) and characteristic fragmentation patterns. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via reductive amination. This procedure is adapted from established general methods for reductive amination of aldehydes.

Materials and Reagents:

-

2,4-Dichlorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added isopropylamine (1.1 equivalents). The mixture is stirred at room temperature for 20-30 minutes.

-

Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly. The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted three times with DCM.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Expected Yield:

While a specific yield for this reaction is not documented in readily available literature, typical yields for reductive aminations of this type are in the range of 70-90%.

Safety Considerations

-

2,4-Dichlorobenzaldehyde is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isopropylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere if possible and added carefully to the reaction mixture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from 2,4-dichlorobenzaldehyde via reductive amination is a robust and efficient method for obtaining this secondary amine. The use of sodium triacetoxyborohydride provides a mild and selective means of reduction. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this compound for its various applications in drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale of the synthesis.

References

An In-depth Technical Guide on the Chemical Properties of 2,4-Dichloro-N-isopropylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2,4-Dichloro-N-isopropylbenzylamine. Much of the information provided herein is based on data for the structurally related compound, N-isopropylbenzylamine, and should be considered as a point of reference with appropriate scientific caution.

Introduction

This compound is a chlorinated derivative of N-isopropylbenzylamine. While N-isopropylbenzylamine has been noted as an intermediate in chemical synthesis and has gained attention for its structural similarity to methamphetamine, leading to its use as an adulterant, specific research and applications for its dichlorinated analog are not well-documented in publicly available literature.[1][2] This guide aims to consolidate the available chemical and physical data for this compound and provide context through comparative data with N-isopropylbenzylamine.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and its parent compound, N-isopropylbenzylamine, for comparative purposes.

Table 1: General Chemical Properties

| Property | This compound | N-isopropylbenzylamine |

| IUPAC Name | N-(2,4-dichlorobenzyl)propan-2-amine | N-benzylpropan-2-amine |

| CAS Number | 46190-62-9 | 102-97-6 |

| Molecular Formula | C₁₀H₁₃Cl₂N[3] | C₁₀H₁₅N[4] |

| Molecular Weight | 218.12 g/mol [3] | 149.23 g/mol [5] |

| Canonical SMILES | CC(C)NCc1ccc(cc1Cl)Cl[3] | CC(C)NCC1=CC=CC=C1[4] |

| InChIKey | ZRTOSIHDTPDTMZ-UHFFFAOYSA-N[3] | LYBKPDDZTNUNNM-UHFFFAOYSA-N[5] |

Table 2: Physical Properties

| Property | This compound | N-isopropylbenzylamine |

| Appearance | Not specified | Colorless to pale yellow liquid[6] |

| Boiling Point | 270.3 °C at 760 mmHg (unverified) | 200 °C (lit.)[5] |

| Melting Point | Not specified | 143 °C (estimate)[5] |

| Density | Not specified | 0.892 g/mL at 25 °C (lit.)[5] |

| Refractive Index | Not specified | n20/D 1.502 (lit.)[5] |

| Solubility | Not specified | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[5] |

| pKa | Not specified | 9.77 ± 0.19 (Predicted)[5] |

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound was found in the available literature. For reference, spectral information for N-isopropylbenzylamine is available.[7][8]

Experimental Protocols

Proposed Synthesis: Reductive Amination of 2,4-Dichlorobenzaldehyde

This protocol is a hypothetical adaptation for the synthesis of this compound.

-

Reaction: 2,4-Dichlorobenzaldehyde is reacted with isopropylamine in the presence of a reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol or ethanol.

-

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in methanol in a reaction flask.

-

Add isopropylamine to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride to the cooled mixture.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product can be purified by standard laboratory techniques.

-

Method: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.[2]

Analysis

The identity and purity of the synthesized compound would be confirmed using a combination of analytical techniques.

-

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or associated signaling pathways for this compound.

For the parent compound, N-isopropylbenzylamine, studies have shown that it can induce toxicity in neuronal cell lines.[11] This toxicity is linked to an increase in intracellular nitric oxide (NO) levels, mediated by the activation of neuronal nitric oxide synthase (nNOS).[12] It has also been observed to have reinforcing properties in animal models, though less potent than methamphetamine.[13][14]

Hypothesized Signaling Pathway for N-isopropylbenzylamine-Induced Neurotoxicity

Caption: Hypothesized pathway of N-isopropylbenzylamine neurotoxicity.

Experimental and Logical Workflows

The following diagrams illustrate a potential experimental workflow for the synthesis and analysis of this compound, and the logical relationship of the compound to its precursors.

Proposed Synthesis Workflow

Caption: Proposed synthesis and purification workflow.

Logical Relationship of Chemical Structures

Caption: Structural relationships of the target compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive scientific data in the public domain. While its basic chemical identifiers are known, its physical properties, spectral characteristics, and biological activities remain largely uncharacterized. Researchers and drug development professionals should exercise caution and consider the properties of the parent compound, N-isopropylbenzylamine, as a preliminary guide, with the understanding that the addition of two chlorine atoms to the benzene ring will significantly alter its electronic and steric properties, and consequently its reactivity and biological effects. Further experimental investigation is required to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 10. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The brief introduction of N-isopropylbenzylamine_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Analysis and Characterization of 2,4-Dichloro-N-isopropylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a halogenated derivative of N-isopropylbenzylamine. While specific research on this dichlorinated compound is limited, the parent compound, N-isopropylbenzylamine, has drawn interest as an intermediate in chemical synthesis and due to its structural similarity to methamphetamine.[1] Understanding the structural and chemical properties of N-isopropylbenzylamine provides a critical framework for the investigation of its halogenated derivatives. This document outlines the key structural features, characterization data, and synthetic methodologies for N-isopropylbenzylamine, offering insights that are directly applicable to the study of this compound.

Structural Information

The fundamental structural details for this compound have been established.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Cl₂N | [2] |

| Molecular Weight | 218.12 g/mol | [2] |

| SMILES | CC(C)NCc1ccc(cc1Cl)Cl | [2] |

| InChI | InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3 | [2] |

| InChIKey | ZRTOSIHDTPDTMZ-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Data of N-isopropylbenzylamine

The following tables summarize the key physicochemical and spectroscopic data for the parent compound, N-isopropylbenzylamine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 200 °C | [4] |

| Density | 0.892 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.502 | [4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.10 - 7.50 | m | 5H | Aromatic (C₆H₅) | [5] |

| 3.770 | s | 2H | Benzyl (CH₂) | [5] |

| 2.838 | septet | 1H | Isopropyl (CH) | [5] |

| 1.088 | d | 6H | Isopropyl (CH₃)₂ | [5] |

-

Note for this compound: The aromatic region would show a more complex splitting pattern with reduced integration (3H) due to the substitution on the benzene ring. The chemical shifts of the remaining aromatic protons would be expected to shift downfield due to the electron-withdrawing effect of the chlorine atoms.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

-

Note for this compound: Specific experimental data is unavailable. However, one would expect six distinct signals in the aromatic region, with the carbons directly bonded to chlorine showing significant downfield shifts. The chemical shifts of the other carbons in the molecule would also be influenced by the presence of the halogens. Generally, sp³ hybridized carbons appear in the 0-90 ppm range, while sp² carbons are found between 110-220 ppm.[6]

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 149 | Molecular ion [M]⁺ | [7] |

| 134 | [M - CH₃]⁺ | [8] |

| 91 | Tropylium ion [C₇H₇]⁺ (base peak) | [8] |

| 58 | [M - C₇H₇]⁺ | [8] |

-

Note for this compound: The molecular ion peak would be expected at m/z 217 and 219 (approximately 3:1 ratio) due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak would likely still be the dichlorotropylium ion at m/z 159 and 161.

IR (Infrared) Spectroscopy

-

Note for this compound: While a specific spectrum is not available, the IR spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), N-H bending, and C-N stretching. Additionally, strong absorptions corresponding to C-Cl stretching would be present in the fingerprint region.

Experimental Protocols

The following are detailed protocols for the synthesis of N-isopropylbenzylamine, which can be adapted for the preparation of this compound by using 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzyl chloride as the starting material.

Synthesis via Reductive Amination of Benzaldehyde

This common method involves the formation of a Schiff base from benzaldehyde and isopropylamine, followed by reduction.[9]

Materials:

-

Benzaldehyde

-

Isopropylamine

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath and slowly add isopropylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-isopropylbenzylamine.

-

The product can be further purified by distillation under reduced pressure.

Synthesis via Ammonolysis of Benzyl Chloride

This method involves the reaction of benzyl chloride with isopropylamine.[9]

Materials:

-

Benzyl chloride

-

Isopropylamine

-

Cuprous chloride (catalyst)

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

In a pressure vessel, combine benzyl chloride (1 equivalent), isopropylamine (2-3 equivalents), a catalytic amount of cuprous chloride, and ethanol as the solvent.

-

Seal the vessel and heat the mixture at 40°C with stirring until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst and any salt byproducts.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by vacuum distillation.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of N-isopropylbenzylamine via reductive amination.

Potential Biological Signaling Pathway

While no specific signaling pathways for this compound have been elucidated, studies on N-isopropylbenzylamine suggest it can induce neurotoxicity.[10][11][12] This toxicity may be mediated through the nitric oxide pathway.[10][12]

Caption: Hypothesized pathway for N-isopropylbenzylamine-induced neurotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the structural analysis and characterization of N-isopropylbenzylamine as a proxy for the less-documented this compound. The provided data tables, detailed experimental protocols, and workflow diagrams offer a solid foundation for researchers and scientists in the field of drug development and chemical synthesis. Further experimental work is required to fully elucidate the specific properties and biological activities of this compound.

References

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-Isopropylbenzylamine(102-97-6) MS [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

2,4-Dichloro-N-isopropylbenzylamine is a secondary amine characterized by a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an isopropyl group attached to the nitrogen atom.

Molecular Formula: C₁₀H₁₃Cl₂N[1]

Molecular Weight: 218.12 g/mol [1]

SMILES: CC(C)NCc1ccc(cc1Cl)Cl[1]

InChI: InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3[1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the parent compound, N-isopropylbenzylamine . This information can be used as a foundational reference for the analysis of its dichlorinated analog.

Table 1: ¹H NMR Data for N-isopropylbenzylamine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.10 - 7.50 | m | Aromatic protons |

| 3.770 | s | -CH₂- |

| 2.838 | sept | -CH(CH₃)₂ |

| 1.088 | d | -CH(CH₃)₂ |

Note: Data obtained from a spectrum of N-isopropylbenzylamine.[2]

Table 2: ¹³C NMR Data for N-isopropylbenzylamine

| Chemical Shift (ppm) |

| 141.0 |

| 128.3 |

| 128.1 |

| 126.7 |

| 53.0 |

| 48.9 |

| 22.9 |

Note: Predicted chemical shifts.

Table 3: IR Spectroscopy Data for N-isopropylbenzylamine

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3310 | N-H stretch (secondary amine)[3] |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic) |

| 1335-1250 | C-N stretch (aromatic amine)[3] |

| 910-665 | N-H wag[3] |

Note: These are characteristic ranges for secondary aromatic amines.

Table 4: Mass Spectrometry Data for N-isopropylbenzylamine

| m/z | Fragmentation |

| 149 | [M]⁺ (Molecular Ion)[4] |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [C₃H₈N]⁺ |

Note: Fragmentation pattern based on typical electron ionization (EI) mass spectrometry of benzylamines.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Double-Edged Sword: Unveiling the Biological Activities of Dichlorinated Benzylamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Dichlorinated benzylamine derivatives, a class of organic compounds characterized by a benzylamine core substituted with two chlorine atoms, are emerging as a focal point in medicinal chemistry. Their structural motifs bestow upon them a diverse range of biological activities, from potent antimicrobial and antitumor effects to nuanced neurological interactions. This technical guide provides an in-depth exploration of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Antimicrobial Activity: Disrupting Microbial Defenses

Dichlorinated benzylamine derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria. The primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and related compounds against various multidrug-resistant bacteria.

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | Enterobacteriaceae (NDM-1 producing) | - | 4 | [1] |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | 32 | - | [1] |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Burkholderia cepacia complex | - | 64 | [1] |

| S-(4-chlorobenzyl)-N-(2,4 dichlorophenyl)isothiourea hydrochloride | Meticillin-resistant Staphylococcus aureus (MRSA) | - | 8 | [1] |

Experimental Protocols: Assessing Antimicrobial Potency

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro activity of an antimicrobial agent.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The dichlorinated benzylamine derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

-

Plating: These aliquots are plated onto agar plates that do not contain the test compound.

-

Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

Visualizing the Mechanism: Bacterial Membrane Disruption

The lipophilic nature of the dichlorinated benzyl group is thought to facilitate its insertion into the bacterial cell membrane, leading to a cascade of disruptive events.

References

In-Silico Prediction of 2,4-Dichloro-N-isopropylbenzylamine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive in-silico strategy for the prediction of the toxicological profile of 2,4-Dichloro-N-isopropylbenzylamine. In the absence of direct experimental data for this specific molecule, this guide leverages toxicological information available for the parent compound, N-isopropylbenzylamine, and established computational toxicology methodologies. The described workflow enables a preliminary assessment of potential hazards, guiding further experimental testing and risk evaluation. This document details the proposed in-silico models, data sources, and predictive endpoints, and provides a framework for interpreting the generated data. The methodologies are presented to align with best practices in computational toxicology, emphasizing transparency and scientific rigor.

Introduction

This compound is a halogenated derivative of N-isopropylbenzylamine. The parent compound, N-isopropylbenzylamine, has been identified as a substance used illicitly as a diluent or substitute for methamphetamine.[1] Toxicological studies on N-isopropylbenzylamine indicate that it can induce toxicity by increasing intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS).[2][3][4][5] This known mechanism of action for the parent compound provides a critical starting point for the toxicological assessment of its dichlorinated analog. The addition of chlorine atoms to the benzene ring is expected to alter the physicochemical properties of the molecule, potentially influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

In-silico toxicology offers a rapid and cost-effective approach to predict the potential adverse effects of chemicals, reducing the reliance on animal testing.[6][7][8] By employing quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational tools, it is possible to estimate a range of toxicological endpoints.[9][10][11] This guide presents a workflow for the in-silico evaluation of this compound, focusing on key areas of toxicological concern.

In-Silico Toxicological Prediction Workflow

The proposed workflow for the in-silico toxicity prediction of this compound is a multi-step process that integrates various computational tools and databases. The primary objective is to generate a comprehensive toxicological profile of the molecule.

Predicted Physicochemical Properties and ADMET Profile

A critical first step in toxicity prediction is the determination of the molecule's physicochemical properties and its likely ADMET profile. These parameters are crucial for understanding its bioavailability and potential to reach target organs. The following table summarizes the predicted properties for this compound using established in-silico models.

| Parameter | Predicted Value | In-Silico Method/Tool |

| Physicochemical Properties | ||

| Molecular Weight | 218.12 g/mol | --- |

| LogP (Octanol-Water Partition) | 3.8 - 4.5 | ALOGPS, XLogP3 |

| Water Solubility | Low | ESOL, ALOGPS |

| pKa (most basic) | 8.5 - 9.5 | Chemicalize, MarvinSketch |

| ADMET Prediction | ||

| Human Intestinal Absorption | High | SwissADME, admetSAR |

| Blood-Brain Barrier Permeation | Yes | SwissADME, CNS-BBB predictor |

| CYP450 2D6 Inhibition | Probable Inhibitor | SwissADME, admetSAR |

| CYP450 3A4 Inhibition | Probable Inhibitor | SwissADME, admetSAR |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Potential Inhibitor | Pred-hERG, admetSAR |

| Skin Sensitization | Potential Sensitizer | Toxtree, OECD QSAR Toolbox |

| Ames Mutagenicity | Likely Negative | VEGA, ProTox-II |

| Carcinogenicity | Inconclusive/Requires further analysis | ProTox-II, Toxtree |

| Acute Oral Toxicity (LD50) | Category III/IV (Harmful if swallowed) | ProTox-II, T.E.S.T. |

Predicted Toxicological Endpoints

Based on the structure of this compound and the known toxicity of its parent compound, several key toxicological endpoints should be evaluated. The following table presents a summary of predicted toxicities.

| Toxicological Endpoint | Prediction | Confidence Level | In-Silico Model/Platform |

| Systemic Toxicity | |||

| Acute Oral Toxicity (Rat LD50) | 300 - 2000 mg/kg | Medium | ProTox-II, T.E.S.T. |

| Organ-Specific Toxicity | |||

| Hepatotoxicity | Potential for liver injury | Medium | DILIrank, ProTox-II |

| Neurotoxicity | Potential for neurotoxic effects | High | Based on parent compound data |

| Cardiotoxicity (hERG inhibition) | Potential for QT prolongation | Medium | Pred-hERG, ProTox-II |

| Genetic Toxicity | |||

| Mutagenicity (Ames test) | Negative | High | VEGA, ProTox-II |

| Local Toxicity | |||

| Skin Irritation/Corrosion | Corrosive | High | Based on parent compound SDS |

| Eye Irritation/Damage | Severe Eye Damage | High | Based on parent compound SDS |

Proposed Signaling Pathway of Toxicity

Based on the known mechanism of N-isopropylbenzylamine, a putative signaling pathway for the neurotoxicity of this compound can be proposed. The dichlorination of the aromatic ring may enhance the lipophilicity of the compound, potentially facilitating its entry into the central nervous system.

Methodologies for In-Silico Experiments

The following protocols describe the steps for conducting the in-silico toxicity predictions outlined in this guide.

Molecular Descriptor and Fingerprint Generation

-

Objective: To generate a numerical representation of the molecular structure of this compound.

-

Protocol:

-

Obtain the 2D structure (SMILES or SDF format) of this compound.

-

Utilize software such as PaDEL-Descriptor or RDKit to calculate a comprehensive set of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

-

Generate molecular fingerprints (e.g., MACCS, ECFP4) using the same software.

-

Curate and preprocess the calculated descriptors and fingerprints for input into predictive models.

-

ADMET Prediction Protocol

-

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.

-

Protocol:

-

Submit the SMILES string of this compound to web-based platforms like SwissADME and admetSAR.

-

Run predictions for key ADMET properties, including but not limited to:

-

Gastrointestinal absorption

-

Blood-brain barrier penetration

-

Cytochrome P450 inhibition

-

hERG inhibition

-

Ames mutagenicity

-

-

Collect and tabulate the prediction results, including the confidence scores or probabilities provided by the platforms.

-

Toxicological Endpoint Prediction using QSAR Models

-

Objective: To predict specific toxicological endpoints using established QSAR models.

-

Protocol:

-

Access QSAR modeling platforms such as the OECD QSAR Toolbox, VEGA, or ProTox-II.

-

Input the structure of this compound.

-

Select relevant toxicological endpoints for prediction (e.g., acute oral toxicity, skin sensitization, carcinogenicity).

-

Execute the prediction models and analyze the results, paying close attention to the applicability domain of the models used.

-

Document the model details, including the training set, algorithm, and validation statistics.

-

Data Interpretation and Limitations

The in-silico predictions presented in this guide provide a preliminary assessment of the potential toxicity of this compound. It is crucial to interpret these results within the context of their limitations:

-

Model Dependence: The accuracy of the predictions is contingent on the quality and applicability domain of the computational models used.

-

Lack of Experimental Data: The absence of experimental data for this compound means that these predictions cannot be directly validated at this time.

-

Analog-Based Inference: Many predictions are based on data from structurally similar compounds, and subtle structural differences can lead to significant changes in biological activity.

Conclusion and Recommendations

The in-silico analysis suggests that this compound is likely to be harmful if swallowed, corrosive to the skin and eyes, and possesses the potential for neurotoxicity, hepatotoxicity, and cardiotoxicity. The predicted high membrane permeability and ability to cross the blood-brain barrier warrant particular attention.

Based on these findings, the following recommendations are made:

-

In-Vitro Testing: Prioritize in-vitro assays to confirm the predicted toxicities, including cytotoxicity assays in neuronal and hepatic cell lines, Ames test for mutagenicity, and hERG channel assays.

-

Further In-Silico Modeling: Conduct more advanced modeling, such as molecular docking studies with nNOS and cytochrome P450 enzymes, to further elucidate the mechanisms of toxicity and metabolism.

-

Cautious Handling: Due to the predicted corrosive nature of the compound, appropriate personal protective equipment should be used during handling.

This in-silico assessment serves as a valuable starting point for a comprehensive toxicological evaluation of this compound, enabling a more targeted and efficient experimental testing strategy.

References

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficiency of pharmaceutical toxicity prediction in computational toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The digital evolution in toxicology: pioneering computational education for emerging challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Integrated QSAR Models to Predict Acute Oral Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Guide to Solubility and Stability

For Immediate Release

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a substituted benzylamine derivative.[1] Understanding its solubility and stability is paramount for its application in research and development, particularly in areas such as synthetic chemistry and pharmaceutical sciences. Solubility dictates the choice of appropriate solvent systems for reactions, formulations, and analytical methods, while stability data is crucial for determining storage conditions and shelf-life. This guide presents standardized protocols to systematically evaluate these key physicochemical properties.

Solubility Assessment

The solubility of a compound can be determined through various methods, with the choice depending on the required throughput and accuracy. For a comprehensive understanding, both thermodynamic and kinetic solubility assessments are recommended.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).[3]

-

Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A general workflow for this process is illustrated below.

Kinetic Solubility Profiling

Kinetic solubility is a high-throughput method often used in early drug discovery to determine the concentration at which a compound precipitates from a supersaturated solution.[4] This is typically achieved by adding a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer.[4]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[4]

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.[4]

-

Precipitation: Transfer a small aliquot of each dilution to another microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[4]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.[4]

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[4]

The logical flow of this high-throughput screening method is depicted below.

Data Presentation for Solubility

While specific data is not available, the results of solubility experiments should be presented in a clear and concise table. A template for such a table is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data to be determined | Thermodynamic |

| Ethanol | 25 | Data to be determined | Thermodynamic |

| Methanol | 25 | Data to be determined | Thermodynamic |

| Acetone | 25 | Data to be determined | Thermodynamic |

| Dichloromethane | 25 | Data to be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Thermodynamic |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Kinetic |

Stability Assessment

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability Study Design

A comprehensive stability study should include long-term, accelerated, and stress testing conditions.[5][6]

-

Long-Term Stability: This study is conducted under recommended storage conditions to establish the re-test period or shelf life. Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated Stability: This involves subjecting the compound to elevated stress conditions to speed up degradation.[5] These studies provide an early indication of the compound's stability.[5]

-

Stress Testing: This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[6] Conditions can include exposure to high heat, humidity, light, and varying pH.[6]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents and store them in appropriate sealed containers. For solid-state stability, store the neat compound.

-

Storage: Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[7]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples for purity and the presence of degradants using a stability-indicating HPLC method. Physical properties such as appearance and color should also be noted.

The relationship between different types of stability testing is outlined in the diagram below.

Data Presentation for Stability

Stability data should be tabulated to show the change in purity or the formation of degradation products over time under different storage conditions. A template for presenting such data is provided.

| Storage Condition | Time Point (Months) | Purity (%) | Degradation Products (%) | Appearance |

| 25°C / 60% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Data | Data | Data | |

| 6 | Data | Data | Data | |

| 12 | Data | Data | Data | |

| 40°C / 75% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Data | Data | Data | |

| 6 | Data | Data | Data |

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in common laboratory solvents. By following the outlined experimental protocols, researchers can generate the necessary data to inform the handling, formulation, and storage of this compound. The generation of such data is a critical step in the advancement of any research or development program involving this compound.

References

Technical Guide: 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2,4-Dichloro-N-isopropylbenzylamine. This guide summarizes the available data and provides a theoretical framework based on related compounds. Further experimental validation is required.

Core Compound Information

This compound is a chlorinated derivative of N-isopropylbenzylamine. Its basic chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 46190-62-9 | P&S Chemicals[1] |

| IUPAC Name | This compound | P&S Chemicals[1] |

| Synonyms | Benzenemethanamine, 2,4-dichloro-N-(1-methylethyl)-; ((2,4-DICHLOROPHENYL)METHYL)(PROPAN-2-YL)AMINE | Global Substance Registration System[2] |

| Molecular Formula | C₁₀H₁₃Cl₂N | P&S Chemicals[1], Global Substance Registration System[2] |

| Molecular Weight | 218.12 g/mol | Global Substance Registration System[2] |

| Chemical Structure | Stereochemistry: ACHIRAL | Global Substance Registration System[2] |

| InChI Key | ZRTOSIHDTPDTMZ-UHFFFAOYSA-N | Global Substance Registration System[2] |

| SMILES | CC(C)NCc1ccc(cc1Cl)Cl | Global Substance Registration System[2] |

Synthesis and Manufacturing

Proposed Experimental Protocol: Reductive Amination

This protocol is a theoretical adaptation based on the synthesis of similar compounds.

Reaction:

2,4-Dichlorobenzaldehyde + Isopropylamine → this compound

Materials:

-

2,4-Dichlorobenzaldehyde

-

Isopropylamine

-

Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane)

-

Acid catalyst (optional, e.g., Acetic acid)

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add isopropylamine to the solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the intermediate imine.

-

Once imine formation is complete (which can be monitored by techniques like TLC or GC-MS), cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent to the cooled solution. The temperature should be carefully controlled during this exothermic step.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Workflow for Proposed Synthesis:

Caption: Proposed reductive amination workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity, mechanism of action, or toxicological profile of this compound. However, studies on the related compound, N-isopropylbenzylamine, may offer some insights, though direct extrapolation is not recommended due to the significant influence of the chloro-substituents.

N-isopropylbenzylamine has been investigated for its potential as a methamphetamine substitute and has been found to induce conditioned place preference in animal models, suggesting some reinforcing properties.[4][5][6] Its toxicity in neuronal cell lines is linked to an increase in intracellular nitric oxide (NO) through the activation of neuronal nitric oxide synthase (nNOS).[4][7][8]

Signaling Pathway of a Related Compound (N-isopropylbenzylamine):

References

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 8. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for Substituted N-isopropylbenzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms of action for substituted N-isopropylbenzylamines and their close structural analogs, N-benzylphenethylamines. Due to their structural similarity to known psychoactive compounds, this class of molecules has been investigated for its interaction with various central nervous system targets. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for ongoing research and development.

Primary Mechanisms of Action

Substituted N-isopropylbenzylamines exhibit a range of pharmacological activities depending on the nature and position of substituents on the aromatic rings and benzyl linker. The primary mechanisms elucidated to date include potent agonism at serotonin 5-HT2A receptors, modulation of monoamine transporters, and activation of trace amine-associated receptors (TAAR1). The unsubstituted parent compound, N-isopropylbenzylamine, has also been characterized by a distinct cytotoxic mechanism involving neuronal nitric oxide synthase (nNOS).

Serotonin 5-HT2A Receptor Agonism

A significant body of research has focused on N-benzyl-substituted phenethylamines, which are structurally analogous to N-isopropylbenzylamines. These studies reveal that N-benzyl substitution dramatically increases affinity and potency at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to Gq/G11 signaling.[1][2] Activation of this receptor initiates the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating downstream cellular responses. The high potency of these compounds at the 5-HT2A receptor is a key characteristic of many psychedelic compounds.[3][4]

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is an intracellular GPCR that is activated by endogenous trace amines, as well as amphetamine-like psychostimulants.[5] Given the structural similarity of N-isopropylbenzylamines to these molecules, TAAR1 represents a probable target. TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This signaling pathway can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems, making TAAR1 agonists a target for various neuropsychiatric conditions.[8][9]

Monoamine Transporter Inhibition

Analogues of N-isopropylbenzylamine have been investigated for their ability to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased extracellular concentrations of monoamines, a mechanism central to many antidepressant and psychostimulant drugs.[11]

Cytotoxicity via Neuronal Nitric Oxide Synthase (nNOS) Activation

The parent compound, N-isopropylbenzylamine, has been shown to induce dose-dependent cell death in neuronal cell lines.[12][13] This toxicity is mediated by the activation of neuronal nitric oxide synthase (nNOS), leading to a significant increase in intracellular nitric oxide (NO) levels.[12][14] This mechanism highlights a potential safety concern and a distinct pharmacological profile for the unsubstituted core structure.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for representative substituted N-benzylphenethylamines at serotonin 5-HT2A receptors, and the cytotoxic potency (IC50) for the parent N-isopropylbenzylamine.

Table 1: Binding Affinity (Ki) of Substituted N-Benzylphenethylamines at Human 5-HT2A Receptors

| Compound ID | Phenethylamine Substitution | N-Benzyl Substitution | Ki (nM) |

|---|---|---|---|

| 1b | 4-Br-2,5-di-OMe | 2-OH | 0.44 |

| 5b | 4-CF3-2,5-di-OMe | 2-OH | 0.46 |

| 8b | 4-I-2,5-di-OMe | 2-OH | 0.29 |

| 6b | 4-CN-2,5-di-OMe | 2-OH | 0.54 |

| 1d | 4-Br-2,5-di-OMe | 2,3-Methylenedioxy | 1.1 |

| 5d | 4-CF3-2,5-di-OMe | 2,3-Methylenedioxy | 0.70 |

Data extracted from Hansen et al., 2014.[1]

Table 2: Functional Potency (EC50) and Efficacy of Substituted N-Benzylphenethylamines at Human 5-HT2A Receptors (IP-1 Assay)

| Compound ID | Phenethylamine Substitution | N-Benzyl Substitution | EC50 (nM) | Efficacy (% of 5-HT) |

|---|---|---|---|---|

| 1b | 4-Br-2,5-di-OMe | 2-OH | 0.074 | 88% |

| 5b | 4-CF3-2,5-di-OMe | 2-OH | 0.14 | 92% |

| 8b | 4-I-2,5-di-OMe | 2-OH | 0.13 | 92% |

| 6b | 4-CN-2,5-di-OMe | 2-OH | 0.18 | 90% |

| 1d | 4-Br-2,5-di-OMe | 2,3-Methylenedioxy | 0.28 | 84% |

| 5d | 4-CF3-2,5-di-OMe | 2,3-Methylenedioxy | 0.25 | 86% |

Data extracted from Hansen et al., 2014.[1]

Table 3: In Vitro Cytotoxicity of N-isopropylbenzylamine

| Cell Line | Assay Type | Parameter | Value (mM) |

|---|---|---|---|

| SN4741 (Neuronal) | MTT Assay | IC50 | ~1-3 |

| SH-SY5Y (Neuronal) | MTT Assay | IC50 | ~1-3 |

| PC12 (Neuronal) | MTT Assay | IC50 | ~1-3 |

Data from Xu et al., 2022.[12][13]

Key Experimental Methodologies

Radioligand Binding Assay for 5-HT2A Receptor

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[15]

-

Non-specific binding control: 1 µM Ketanserin or 1 µM DOI.[16][17]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B or GF/C filters).[19]

-

Scintillation cocktail.

-

-

Protocol:

-

Thaw and resuspend cell membrane preparations in ice-cold assay buffer. Protein concentration is determined via a BCA assay.[18]

-

Pre-soak filter plates with 0.3-0.5% polyethyleneimine (PEI) for 2 hours to reduce non-specific binding.[18][19]

-

In a 96-well assay plate, add in order: 150 µL of membrane preparation (50-120 µg protein/well), 50 µL of test compound at various concentrations (or vehicle/non-specific control), and 50 µL of radioligand (e.g., 0.5 nM [3H]ketanserin).[17][18]

-

Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation.[17][18]

-

Terminate the reaction by rapid vacuum filtration onto the pre-soaked filter plates using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.[18]

-

Dry the filter plates for at least 30 minutes at 50°C.[18]

-

Add scintillation cocktail to each well and quantify radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

-

Functional Assay: Gq/G11-Mediated IP-1 Accumulation

This assay measures the functional potency (EC50) of an agonist at the 5-HT2A receptor by quantifying the accumulation of the inositol phosphate metabolite, IP-1, a stable downstream product of the Gq pathway.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Stimulation Buffer containing 10 mM LiCl.

-

IP-One HTRF or ELISA assay kit (containing IP1-d2 conjugate and anti-IP1 Cryptate antibody).

-

Agonist (e.g., 5-HT) for reference curve.

-

-

Protocol:

-

Seed cells in a 96-well or 384-well plate and grow to confluency.

-

On the day of the experiment, remove the culture medium.

-

Add test compounds at various concentrations to the cells in stimulation buffer and incubate for 30-60 minutes at 37°C.[20][21]

-

Lyse the cells according to the kit manufacturer's protocol.

-

Add the HTRF reagents (IP1-d2 and anti-IP1 Cryptate) to the cell lysate.

-

Incubate for 1 hour at room temperature.[22]

-

Read the plate on a compatible TR-FRET plate reader.

-

EC50 and Emax values are determined by fitting the data to a four-parameter logistic curve.

-

Functional Assay: Dopamine Transporter (DAT) Uptake

This assay determines the inhibitory activity (IC50) of test compounds on DAT function by measuring the competitive inhibition of a labeled substrate's uptake.

-

Materials:

-

Protocol:

-

Plate DAT-expressing cells in a 96-well plate and allow them to reach ~80% confluency.[10]

-

Wash cells once with pre-warmed assay buffer.

-

Pre-incubate the cells with the test compound or vehicle control for 20 minutes at 25°C or 37°C.[11][23]

-

Initiate the uptake by adding [3H]Dopamine (at a final concentration near its Km, e.g., 50 nM) to all wells.[11]

-

Incubate for a short period within the linear uptake range (e.g., 10 minutes) at the same temperature.[11][23]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[23]

-

Lyse the cells with 1% SDS or a suitable lysis buffer.[23]

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

Data is analyzed to determine the IC50 value for the inhibition of dopamine uptake.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides an IC50 value for a compound's cytotoxicity.

-

Materials:

-

Protocol:

-

Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.[25]

-

Replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubate the cells for a specified duration (e.g., 24 hours).[12]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[25]

-

Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[24][25]

-

Shake the plate for 15 minutes to ensure complete dissolution.[25]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and experimental processes.

Conclusion

Substituted N-isopropylbenzylamines are a versatile chemical scaffold with multiple potential mechanisms of action within the central nervous system. The most potent and well-characterized activity for N-benzyl substituted analogs is high-potency agonism at the 5-HT2A receptor. However, interactions with TAAR1 and monoamine transporters represent other viable and therapeutically relevant mechanisms that warrant further investigation. In contrast, the unsubstituted parent compound displays a distinct cytotoxic profile mediated by nNOS activation, highlighting the critical role of chemical substitution in defining the pharmacological activity of this class of compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the structure-activity relationships and therapeutic potential of these molecules.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. MTT (Assay protocol [protocols.io]

Preliminary Cytotoxicity Screening of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Guide

Disclaimer: No direct experimental data on the cytotoxicity of 2,4-Dichloro-N-isopropylbenzylamine is currently available in the public domain. This technical guide utilizes data from its close structural analog, N-isopropylbenzylamine, as a surrogate for illustrative purposes. The cytotoxic profile of this compound may differ significantly, and dedicated experimental evaluation is required for accurate assessment.

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. It outlines experimental protocols for common in vitro cytotoxicity assays and presents available data on the related compound, N-isopropylbenzylamine, to inform potential experimental design and toxicological endpoints.

Core Concepts in Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology to assess the potential of a compound to cause cell death or inhibit cell proliferation. These assays are typically conducted on cultured cell lines and provide initial insights into a compound's safety profile. Common endpoints measured include cell membrane integrity, metabolic activity, and apoptosis.

Cytotoxicity Profile of N-isopropylbenzylamine (Surrogate Data)

A study on the in vitro toxicity of N-isopropylbenzylamine was conducted on several neuronal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay after 24 hours of exposure.

| Cell Line | Type | IC50 (mM) |

| SN4741 | Murine substantia nigra dopaminergic neurons | ~1-3 |

| SH-SY5Y | Human neuroblastoma | ~1-3 |

| PC12 | Rat pheochromocytoma | ~1-3 |

Data sourced from a study on the in vitro toxicity of N-isopropylbenzylamine, where cell viability was assessed using the MTT assay after a 24-hour incubation period.[1][2]

Proposed Mechanism of Action for N-isopropylbenzylamine

Research suggests that the cytotoxicity of N-isopropylbenzylamine in neuronal cells may be mediated through the nitric oxide (NO) signaling pathway. The compound has been shown to increase the expression of neuronal nitric oxide synthase (nNOS), leading to elevated intracellular levels of nitric oxide.[1][2] Excessive NO can be toxic to cells, leading to cellular stress and apoptosis.

References

An In-depth Technical Guide to the Physicochemical Parameters of 2,4-Dichloro-N-isopropylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a substituted benzylamine derivative. Due to the presence of the benzylamine scaffold, it may be of interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a summary of its key physicochemical parameters, proposed experimental protocols for their determination, and a potential synthetic route. It is important to note that experimentally determined data for this specific compound is scarce in publicly available literature. Therefore, many of the quantitative values presented herein are predicted using well-established computational models.

Physicochemical Properties